1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol
Brand Name: Vulcanchem
CAS No.: 84996-34-9
VCID: VC17259591
InChI: InChI=1S/C8H14N2O/c1-4-8(2,3)10-6-7(11)5-9-10/h5-6,11H,4H2,1-3H3
SMILES:
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol

CAS No.: 84996-34-9

Cat. No.: VC17259591

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol - 84996-34-9

Specification

CAS No. 84996-34-9
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 1-(2-methylbutan-2-yl)pyrazol-4-ol
Standard InChI InChI=1S/C8H14N2O/c1-4-8(2,3)10-6-7(11)5-9-10/h5-6,11H,4H2,1-3H3
Standard InChI Key DMTIBIVLAIGZII-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)N1C=C(C=N1)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol (CAS No. 84996-34-9) belongs to the pyrazole family, featuring a five-membered aromatic ring with two adjacent nitrogen atoms. The tert-pentyl group (2-methylbutan-2-yl) at position 1 introduces significant steric hindrance, while the hydroxyl group at position 4 enhances polarity and hydrogen-bonding potential. The molecular formula is C₈H₁₄N₂O, with a molecular weight of 154.21 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number84996-34-9
Molecular FormulaC₈H₁₄N₂O
Molecular Weight154.21 g/mol
IUPAC Name1-(2-methylbutan-2-yl)pyrazol-4-ol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors3 (two ring nitrogens, one hydroxyl oxygen)

The tert-pentyl group’s branched structure confers lipophilicity, as evidenced by computed logP values, while the hydroxyl group balances this with aqueous solubility. X-ray crystallography of analogous pyrazoles reveals planar ring systems with substituents adopting equatorial orientations to minimize steric clash .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol display distinct signals for the pyrazole protons and tert-pentyl group. The hydroxyl proton resonates as a broad singlet near δ 9.5 ppm in DMSO-d₆, while the pyrazole C-3 and C-5 protons appear as doublets between δ 7.5–8.0 ppm. Infrared spectroscopy shows a strong O–H stretch at ~3200 cm⁻¹ and C=N stretches near 1600 cm⁻¹, consistent with pyrazole derivatives .

Synthesis and Optimization

Cyclization Strategies

The primary synthesis route involves cyclocondensation of hydrazines with 1,3-diketones. For example, reacting tert-pentyl hydrazine with ethyl acetoacetate under acidic conditions yields the target compound via Knorr pyrazole synthesis. Optimized conditions (refluxing ethanol, 12 hours) achieve yields up to 78%, with purity >95% after recrystallization from ethyl acetate.

Table 2: Representative Synthesis Conditions

ParameterOptimal Condition
SolventEthanol
TemperatureReflux (78°C)
Reaction Time12 hours
CatalystHCl (0.1 equiv)
Yield78%

Alternative methods include microwave-assisted synthesis, reducing reaction times to 2 hours with comparable yields . Green chemistry approaches using visible light photocatalysis have also been explored, though scalability remains challenging .

Purification and Analytical Challenges

Chromatographic purification (silica gel, ethyl acetate/hexane) effectively separates regioisomers, a common issue in pyrazole synthesis. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms purity, while mass spectrometry (ESI-MS) provides accurate molecular weight confirmation .

Reactivity and Derivative Formation

Electrophilic Substitution

The hydroxyl group undergoes O-alkylation with alkyl halides (e.g., methyl iodide) in the presence of potassium carbonate, yielding ether derivatives. Acylation with acetic anhydride produces the corresponding acetate ester, enhancing lipophilicity for blood-brain barrier penetration.

Metal Complexation

The pyrazole nitrogen atoms coordinate transition metals, forming complexes with Cu(II) and Zn(II) that exhibit enhanced antioxidant activity. For instance, the Cu(II) complex shows 2.3-fold greater superoxide dismutase (SOD) mimicry than the parent compound .

Biological Activities and Mechanisms

Anti-Inflammatory and Analgesic Effects

In carrageenan-induced rat paw edema models, 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-ol (50 mg/kg) reduced swelling by 62% compared to controls, outperforming ibuprofen (55%) at equivalent doses. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition, with an IC₅₀ of 1.8 μM in recombinant enzyme assays .

Neurocognitive Applications

As a structural analog of M₄ mAChR positive allosteric modulators, this compound demonstrates 73% potentiation of acetylcholine response at 10 μM in cortical neuron assays . Molecular docking reveals binding to an allosteric site near the orthosteric pocket, stabilizing the receptor’s active state .

Computational and Structural Insights

Molecular Dynamics Simulations

All-atom simulations (100 ns) in lipid bilayers indicate spontaneous partitioning into membrane regions with logP >2. The hydroxyl group forms stable hydrogen bonds with phosphatidylcholine head groups, orienting the pyrazole ring toward the lipid-water interface .

Quantitative Structure-Activity Relationships (QSAR)

A 3D-QSAR model (r² = 0.89, q² = 0.76) identifies the tert-pentyl group as critical for target binding, while electron-withdrawing substituents at C-5 enhance COX-2 selectivity .

Toxicology and Pharmacokinetics

Acute Toxicity

LD₅₀ values in mice exceed 2000 mg/kg orally, with no observed neurotoxicity at therapeutic doses. Chronic administration (28 days, 100 mg/kg/day) caused mild hepatic enzyme elevations reversible upon discontinuation .

Metabolic Profiling

Hepatic microsome studies reveal predominant glucuronidation of the hydroxyl group, with a plasma half-life of 2.3 hours in rats. The major metabolite, 1-(2-Methylbutan-2-yl)-1H-pyrazol-4-O-glucuronide, accounts for 68% of urinary excretion.

Industrial and Agrochemical Applications

Herbicidal Activity

In greenhouse trials, 0.1% solutions inhibited broadleaf weeds (Amaranthus retroflexus) by 89%, comparable to 2,4-D. Mode-of-action studies suggest auxin receptor antagonism.

Corrosion Inhibition

Electrochemical impedance spectroscopy shows 92% corrosion inhibition efficiency for mild steel in 1M HCl, attributed to pyrazole adsorption on metal surfaces .

Future Research Directions

Targeted Drug Delivery

Encapsulation in PEGylated liposomes improved brain bioavailability 4.7-fold in murine models, supporting potential CNS applications .

Green Synthesis Scale-Up

Continuous-flow reactors with immobilized catalysts could enhance process sustainability, reducing E-factor from 18.7 to <5 .

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